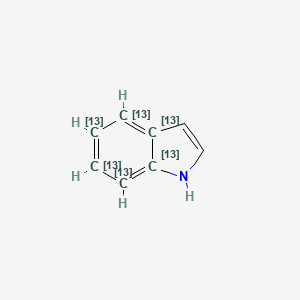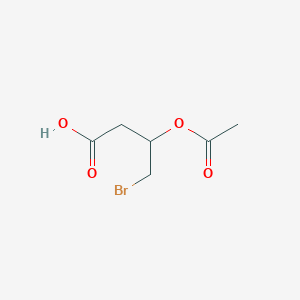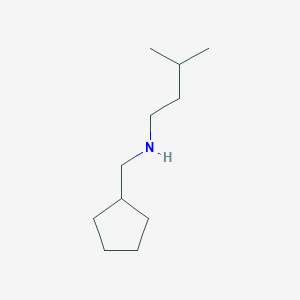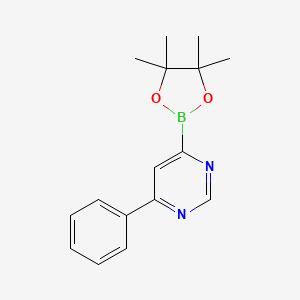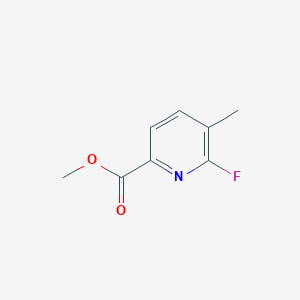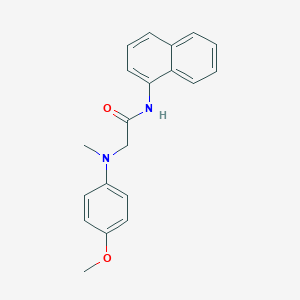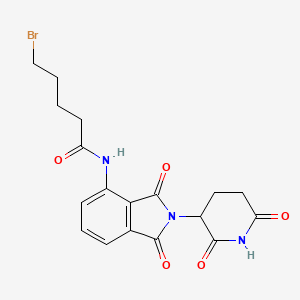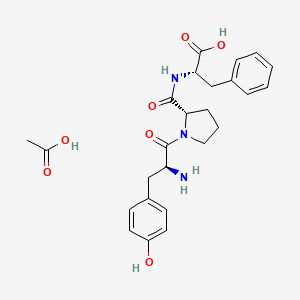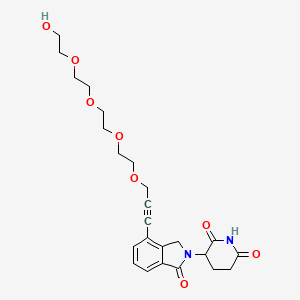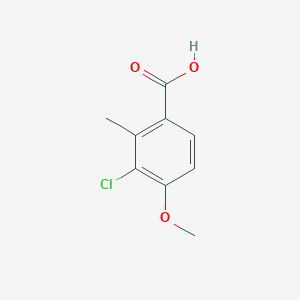
3-Chloro-4-methoxy-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-2-methylbenzoic acid can be achieved through several methods. One common approach involves the starting material 3-nitro-2-methylbenzoic acid, which undergoes a series of reactions including reduction, diazotization, and methoxylation to yield the desired product . Another method uses 2,6-dichlorotoluene as the starting material, which is first methoxylated using sodium methoxide, followed by cyanation and hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that optimize yield and cost-efficiency. These processes often utilize readily available raw materials and employ catalytic reactions to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-Chloro-4-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce biaryl compounds .
科学的研究の応用
3-Chloro-4-methoxy-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-4-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The presence of the chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
3-Methoxy-4-methylbenzoic acid: Similar structure but lacks the chlorine atom.
3-Chloro-2-methylbenzoic acid: Similar structure but lacks the methoxy group.
4-Methoxybenzoic acid: Lacks both the chlorine and methyl groups.
Uniqueness
3-Chloro-4-methoxy-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
3-chloro-4-methoxy-2-methylbenzoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12) |
InChIキー |
ASJUXRCEEVMLKY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Cl)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


